molecular formula C12H13FN2O2S2 B2481988 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide CAS No. 933231-50-6

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide

Cat. No.: B2481988
CAS No.: 933231-50-6
M. Wt: 300.37
InChI Key: IIAIMQJMNADNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide is a synthetic small molecule of interest in early-stage pharmacological research. Compounds featuring the 1,3-thiazole core, particularly those with fluorophenyl substitutions, are frequently investigated for their potential to modulate biological targets . Similar structures have demonstrated antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, suggesting this compound may be a candidate for exploring novel anti-infective pathways . Furthermore, the methanesulfonamide group is a privileged pharmacophore in medicinal chemistry, often contributing to target binding and bioavailability. Researchers may utilize this compound as a chemical probe to study enzyme inhibition, given that related molecules have shown activity against enzymes such as hexokinase . Its core structure makes it a valuable scaffold for developing and screening new therapeutic agents in areas such as infectious disease and cancer research.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S2/c1-19(16,17)14-6-5-11-8-18-12(15-11)9-3-2-4-10(13)7-9/h2-4,7-8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAIMQJMNADNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most direct method for constructing the heterocyclic core. This one-pot reaction involves the condensation of a thiourea derivative with an α-haloketone. For the target molecule, 3-fluorophenylacetone is brominated to yield α-bromo-3-fluorophenylacetone , which is reacted with thiourea in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the thioamide on the α-carbon, followed by cyclodehydration to form the thiazole ring.

$$
\text{Thiourea} + \alpha\text{-Bromo-3-fluorophenylacetone} \xrightarrow{\text{Ethanol, Reflux}} 2\text{-(3-Fluorophenyl)-1,3-thiazole} + \text{HBr}
$$

Typical yields for analogous reactions range from 75–85%, with purity confirmed by $$ ^1\text{H NMR} $$ (δ 7.45–7.65 ppm for aromatic protons, δ 6.95 ppm for thiazole C-H).

Alternative Suzuki-Miyaura Coupling Approach

For cases requiring late-stage functionalization, a Suzuki-Miyaura cross-coupling may be employed. The thiazole bromide 2-bromo-1,3-thiazole is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., Na$$2$$CO$$3$$) in a toluene/water mixture (Scheme 2). This method offers superior regiocontrol but requires pre-functionalized thiazole precursors.

Methanesulfonamide Formation

Sulfonylation with Methanesulfonyl Chloride

The final step involves reacting 4-(2-aminoethyl)-2-(3-fluorophenyl)-1,3-thiazole with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base (Scheme 4). The reaction is conducted at 0°C to room temperature for 4–6 hours, achieving yields of 85–90%. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while TEA scavenges HCl to prevent protonation of the amine.

$$
\text{Amine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{DCM, TEA}} \text{N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}methanesulfonamide} + \text{HCl}
$$

Optimization and Side Reactions

Key parameters influencing yield include:

  • Temperature : Higher temperatures (>25°C) promote sulfonamide hydrolysis.
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) favor reactivity over nucleophilic side reactions.
  • Stoichiometry : A 1:1.2 amine-to-sulfonyl chloride ratio minimizes dimerization.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The methanesulfonamide derivative typically elutes at $$ R_f = 0.45 $$, with >95% purity confirmed by HPLC.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ : δ 2.85 (s, 3H, SO$$2$$CH$$3$$), δ 3.45 (t, 2H, CH$$2$$N), δ 4.25 (t, 2H, CH$$2$$S), δ 7.10–7.70 (m, 4H, aromatic).
  • IR : 1325 cm$$^{-1}$$ (S=O symmetric stretch), 1150 cm$$^{-1}$$ (S=O asymmetric stretch).

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Hantzsch + Alkylation 70% Cost-effective, fewer steps Moderate regioselectivity
Suzuki + Reductive Amination 65% High regiocontrol Requires specialized catalysts
Direct Sulfonylation 85% High purity, scalable Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Methanesulfonamide vs. Aromatic Sulfonamide

The target compound’s methanesulfonamide group offers a compact, polar moiety, likely favoring solubility and target accessibility. In contrast, the 2,4-dimethylbenzene sulfonamide derivative () introduces aromatic bulk, which may enhance hydrophobic interactions but reduce solubility .

Halogen Substituents

The 3-fluorophenyl group in the target compound contrasts with the 4-chloro-3-fluorophenylamino group in ’s analog.

Linker and Functional Group Variations

The ethyl-thiazole linker in the target compound differs from the ethylaminoethyl chain in ’s trifluoromethoxy derivative. The latter’s trifluoromethoxy group (-OCF₃) is highly electronegative, likely improving resistance to oxidative metabolism compared to the target’s fluorine atom .

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole moiety, along with the fluorophenyl group, contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H19FN2O4S2, with a molecular weight of 422.5 g/mol. The structure features a thiazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19FN2O4S2
Molecular Weight422.5 g/mol
Purity≥95%
Complexity Rating589

Antimicrobial Activity

Compounds containing thiazole rings have been documented to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. The presence of the fluorophenyl group can enhance interaction with microbial targets, potentially increasing efficacy.

Anticancer Potential

Thiazole derivatives have been associated with anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. Research indicates that compounds similar to this compound may target specific pathways involved in cancer progression. For example, studies on related thiazole compounds have reported IC50 values in the low micromolar range against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole-containing compounds are well-documented. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary data suggest that this compound may exhibit similar anti-inflammatory effects, warranting further investigation.

Case Studies and Experimental Data

Recent studies focusing on the synthesis and biological evaluation of thiazole derivatives have provided insights into their potential therapeutic applications:

  • In Vitro Studies : A study evaluated the cytotoxicity of several thiazole derivatives against human cancer cell lines. Compounds exhibited varying degrees of potency, with some showing IC50 values below 10 µM.
  • In Vivo Models : In animal models of inflammation, thiazole derivatives demonstrated significant reductions in edema and inflammatory markers when administered at doses ranging from 5 to 20 mg/kg.
  • Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer and inflammation pathways, suggesting a rational basis for its observed biological activities.

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques ensure intermediate purity?

Methodological Answer: The synthesis typically involves sequential steps:

Thiazole ring formation : Condensation of 3-fluorophenyl thiourea derivatives with α-haloketones or α-bromoacetophenone under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

Ethyl group functionalization : Alkylation of the thiazole ring using ethyl bromide or similar agents in the presence of a base (e.g., K₂CO₃, DMF, 60°C) .

Sulfonamide attachment : Reaction of the intermediate with methanesulfonyl chloride in dichloromethane (DCM) under nitrogen, followed by purification via column chromatography .

Q. Analytical Validation :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Confirms final purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsAnalytical Method
Thiazole formation3-fluorophenyl thiourea, α-bromoacetophenone, ethanol, 80°CTLC (Rf = 0.5 in hexane:EtOAc 3:1)
AlkylationEthyl bromide, K₂CO₃, DMF, 60°CNMR (δ 4.2 ppm, triplet for -CH₂-)
Sulfonamide couplingMethanesulfonyl chloride, DCM, 0°C to RTHPLC (retention time = 8.2 min)

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituents (e.g., fluorophenyl protons at δ 7.4–7.6 ppm, thiazole C-2 at 165 ppm) .
    • FT-IR : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiazole C=N (1600 cm⁻¹) .
  • X-ray Crystallography :
    • Single-crystal diffraction (e.g., SHELX software) resolves bond angles and dihedral angles between the thiazole and fluorophenyl groups .
    • Data refinement parameters: R-factor < 0.05, resolution ≤ 0.8 Å .

Q. What initial biological screening approaches assess its pharmacological potential?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay systems be resolved?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell passage number) .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Normalization : Account for variances in cell viability or protein concentration using internal controls (e.g., β-actin for Western blots) .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent Optimization : Replace ethanol with acetonitrile for higher thiazole ring yields (reflux at 85°C, 10 hours) .
  • Workflow Integration : Use inline FT-IR for real-time monitoring of sulfonamide coupling .

Q. Table 2: Optimization Parameters

ParameterImprovement StrategyOutcome
CatalystPd/C (5 mol%) in H₂ atmosphereYield ↑ from 60% to 85%
SolventAcetonitrile (reflux)Reaction time ↓ to 8 hours
PurityGradient HPLC (10→90% acetonitrile)Purity >98%

Q. How do computational docking studies inform its mechanism of action?

Methodological Answer:

  • Target Identification : Use AutoDock Vina to screen against databases (e.g., PDB) for proteins with thiazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Binding Mode Analysis :
    • Fluorophenyl group forms π-π stacking with Tyr-340 in COX-2 (binding energy ≤ -8.5 kcal/mol) .
    • Methanesulfonamide interacts via hydrogen bonding with Asp-351 .
  • MD Simulations : GROMACS simulations (100 ns) validate stability of ligand-protein complexes (RMSD < 2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.